Cas no 2138192-34-2 ({1-methyl-5-[(4-methylpiperidin-1-yl)methyl]-1H-pyrazol-4-yl}methanamine)
![{1-methyl-5-[(4-methylpiperidin-1-yl)methyl]-1H-pyrazol-4-yl}methanamine structure](https://ja.kuujia.com/scimg/cas/2138192-34-2x500.png)
{1-methyl-5-[(4-methylpiperidin-1-yl)methyl]-1H-pyrazol-4-yl}methanamine 化学的及び物理的性質
名前と識別子
-
- EN300-714251
- 2138192-34-2
- {1-methyl-5-[(4-methylpiperidin-1-yl)methyl]-1H-pyrazol-4-yl}methanamine
-
- インチ: 1S/C12H22N4/c1-10-3-5-16(6-4-10)9-12-11(7-13)8-14-15(12)2/h8,10H,3-7,9,13H2,1-2H3
- InChIKey: ZDFOYIMKHFMWQH-UHFFFAOYSA-N
- ほほえんだ: N1(CC2=C(C=NN2C)CN)CCC(C)CC1
計算された属性
- せいみつぶんしりょう: 222.18444672g/mol
- どういたいしつりょう: 222.18444672g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 213
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 47.1Ų
{1-methyl-5-[(4-methylpiperidin-1-yl)methyl]-1H-pyrazol-4-yl}methanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-714251-0.5g |
{1-methyl-5-[(4-methylpiperidin-1-yl)methyl]-1H-pyrazol-4-yl}methanamine |
2138192-34-2 | 95.0% | 0.5g |
$809.0 | 2025-03-12 | |
Enamine | EN300-714251-0.1g |
{1-methyl-5-[(4-methylpiperidin-1-yl)methyl]-1H-pyrazol-4-yl}methanamine |
2138192-34-2 | 95.0% | 0.1g |
$741.0 | 2025-03-12 | |
Enamine | EN300-714251-5.0g |
{1-methyl-5-[(4-methylpiperidin-1-yl)methyl]-1H-pyrazol-4-yl}methanamine |
2138192-34-2 | 95.0% | 5.0g |
$2443.0 | 2025-03-12 | |
Enamine | EN300-714251-1.0g |
{1-methyl-5-[(4-methylpiperidin-1-yl)methyl]-1H-pyrazol-4-yl}methanamine |
2138192-34-2 | 95.0% | 1.0g |
$842.0 | 2025-03-12 | |
Enamine | EN300-714251-0.25g |
{1-methyl-5-[(4-methylpiperidin-1-yl)methyl]-1H-pyrazol-4-yl}methanamine |
2138192-34-2 | 95.0% | 0.25g |
$774.0 | 2025-03-12 | |
Enamine | EN300-714251-2.5g |
{1-methyl-5-[(4-methylpiperidin-1-yl)methyl]-1H-pyrazol-4-yl}methanamine |
2138192-34-2 | 95.0% | 2.5g |
$1650.0 | 2025-03-12 | |
Enamine | EN300-714251-10.0g |
{1-methyl-5-[(4-methylpiperidin-1-yl)methyl]-1H-pyrazol-4-yl}methanamine |
2138192-34-2 | 95.0% | 10.0g |
$3622.0 | 2025-03-12 | |
Enamine | EN300-714251-0.05g |
{1-methyl-5-[(4-methylpiperidin-1-yl)methyl]-1H-pyrazol-4-yl}methanamine |
2138192-34-2 | 95.0% | 0.05g |
$707.0 | 2025-03-12 |
{1-methyl-5-[(4-methylpiperidin-1-yl)methyl]-1H-pyrazol-4-yl}methanamine 関連文献
-
1. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
2. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
{1-methyl-5-[(4-methylpiperidin-1-yl)methyl]-1H-pyrazol-4-yl}methanamineに関する追加情報
Professional Introduction to Compound with CAS No. 2138192-34-2 and Product Name: {1-methyl-5-[(4-methylpiperidin-1-yl)methyl]-1H-pyrazol-4-yl}methanamine
The compound with the CAS number 2138192-34-2 and the product name {1-methyl-5-[(4-methylpiperidin-1-yl)methyl]-1H-pyrazol-4-yl}methanamine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The molecular structure of this compound incorporates a pyrazole core, which is a well-documented scaffold in the design of bioactive molecules, particularly those targeting neurological and inflammatory disorders.
Recent research has highlighted the importance of pyrazole derivatives in the development of novel therapeutic agents. The presence of a methyl group at the 1-position and a 4-methylpiperidin-1-ylmethyl substituent at the 5-position of the pyrazole ring introduces specific steric and electronic properties that can influence the compound's binding affinity and pharmacological activity. These structural features are particularly relevant in the context of designing molecules that interact with biological targets such as enzymes and receptors.
In particular, the {1-methyl-5-[(4-methylpiperidin-1-yl)methyl]-1H-pyrazol-4-yl}methanamine moiety has been studied for its potential role in modulating inflammatory pathways. Studies have indicated that pyrazole-based compounds can exhibit significant anti-inflammatory properties by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The structural motif of this compound, with its combination of a pyrazole ring and a piperidine derivative, suggests that it may interact with these enzymes in a manner that reduces pro-inflammatory mediator synthesis.
Furthermore, the compound's molecular flexibility, derived from its aliphatic side chains, allows for optimal binding to biological targets. This flexibility is crucial for achieving high affinity and selectivity, which are essential characteristics of effective pharmaceutical agents. Computational modeling studies have been instrumental in predicting the binding interactions of this compound with various protein targets, providing insights into its potential pharmacological profile.
One of the most compelling aspects of this compound is its potential application in treating neurological disorders. The pyrazole scaffold is known to penetrate the blood-brain barrier, making it an attractive candidate for central nervous system (CNS) drug development. Preclinical studies have suggested that derivatives of pyrazole can modulate neurotransmitter systems involved in conditions such as depression, anxiety, and neurodegenerative diseases. The specific substitution pattern in {1-methyl-5-[(4-methylpiperidin-1-yl)methyl]-1H-pyrazol-4-yl}methanamine may enhance its ability to interact with these CNS targets while minimizing off-target effects.
The synthesis of this compound represents a testament to the progress in synthetic organic chemistry. The introduction of complex functional groups while maintaining high yield and purity is a challenging task. Advanced synthetic techniques, including transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the desired molecular framework efficiently. These methodologies not only facilitate the production of this compound but also provide valuable insights into scalable synthetic routes for other bioactive molecules.
From a regulatory perspective, compounds like {1-methyl-5-[(4-methylpiperidin-1-yl)methyl]-1H-pyrazol-4-yl}methanamine must undergo rigorous testing to ensure safety and efficacy before entering clinical trials. This involves comprehensive pharmacokinetic studies to assess absorption, distribution, metabolism, excretion (ADME), as well as toxicological evaluations to identify any potential adverse effects. The unique structural features of this compound necessitate thorough investigation to fully understand its behavior within biological systems.
The role of computational chemistry in drug discovery cannot be overstated. Molecular docking simulations have been used extensively to predict how {1-methyl-5-[(4-methylpiperidin-1-yl)methyl]-1H-pyrazol-4-y}methanamine interacts with target proteins at an atomic level. These simulations provide critical data for optimizing lead compounds before they enter more costly and time-consuming experimental phases. By leveraging computational tools, researchers can rapidly screen large libraries of compounds and identify those with the highest potential for therapeutic activity.
In conclusion, the compound with CAS No. 2138192-34-2 and product name {1-methyl--5--[(4--methyl--pip--eridin--1--yl)--methyl]--1H--pyra--zol--4--yl}metha--namin exemplifies the cutting-edge advancements in pharmaceutical chemistry. Its unique structural features make it a promising candidate for treating various diseases, particularly those involving inflammatory and neurological pathways. As research continues to uncover new applications for this class of compounds, it is likely that derivatives like this will play an increasingly important role in modern medicine.
2138192-34-2 ({1-methyl-5-[(4-methylpiperidin-1-yl)methyl]-1H-pyrazol-4-yl}methanamine) 関連製品
- 379236-86-9(1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-4-(pyridin-2-yl)piperazine)
- 35155-06-7(5-(1,1-Dimethylethyl)-α-ethyl-2-methoxybenzenemethanol)
- 1114944-21-6(3-(2,3-dimethoxyphenyl)-5-[5-({[(4-methylphenyl)methyl]sulfanyl}methyl)furan-2-yl]-1,2,4-oxadiazole)
- 891116-84-0(3-chloro-N-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide)
- 1094648-17-5(1-(5-fluoro-2-methoxyphenyl)-3-methylbutan-1-one)
- 2639427-07-7(Tert-butyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate)
- 1341464-58-1(N-[(4-Methoxyphenyl)methyl]oxolan-3-amine)
- 1512521-62-8(ethyl 2-amino-4-(propan-2-yloxy)butanoate)
- 1361796-34-0(Ethyl 2-(aminomethyl)-5-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-carboxylate)
- 1261787-23-8(3-(Chloromethyl)-2-(trifluoromethyl)naphthalene)




